Methyl pyruvate

Overview

Description

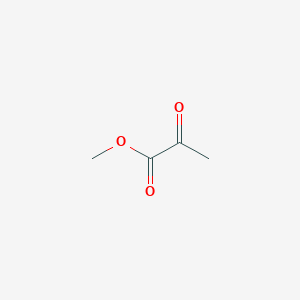

Methyl pyruvate is an organic compound with the chemical formula CH₃C(O)CO₂CH₃. It is the methyl ester of pyruvic acid and appears as a colorless liquid. This compound has garnered interest due to its role as a prochiral precursor to alanine and lactic acid .

Mechanism of Action

Target of Action

Methyl pyruvate is the methyl ester of pyruvic acid . The primary target of this compound is the pyruvate dehydrogenase complex, a large enzyme complex located in the mitochondrial matrix . This complex plays a crucial role in coordinating glycolytic and mitochondrial activities, providing a key decision point for modulating cellular energy production and metabolism .

Mode of Action

this compound enters the mitochondria where it is converted into acetyl CoA, a two-carbon molecule attached to Coenzyme A . This process involves the removal of a carboxyl group from pyruvate, releasing one carbon dioxide molecule in the process . The remaining two-carbon molecule is then oxidized, and the electrons lost in the oxidation are picked up by NAD+ to form NADH . The oxidized two-carbon molecule—an acetyl group—is then attached to Coenzyme A to form acetyl CoA .

Biochemical Pathways

this compound affects several key metabolic pathways. It is a key molecule in the glycolysis pathway, where it is converted into acetyl CoA so it can enter the citric acid cycle . In addition, it plays a role in the pentose phosphate pathway, which produces NADH required as a reducing agent in biosynthetic reactions .

Pharmacokinetics

As the methyl ester of pyruvic acid, it is likely that it is rapidly absorbed and distributed throughout the body . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability remain to be fully elucidated.

Result of Action

this compound has been found to protect normal lung fibroblast cell lines from irinotecan-induced cell death, potentially by turning off the p53/p21 axis of the apoptotic pathways . This suggests that this compound may have a protective effect on cells, although the exact molecular and cellular effects of its action are still being researched.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the availability of oxygen, cofactors, and enzymes can affect the conversion of pyruvate into different products . Additionally, factors such as age, obesity, and lack of physical activity have been associated with an increased risk of type 2 diabetes, a disease in which pyruvate metabolism plays a significant role .

Biochemical Analysis

Biochemical Properties

Methyl pyruvate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the tricarboxylic acid (TCA) cycle, a crucial metabolic pathway in cells . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy. This compound can be converted into acetyl-CoA, which then enters the TCA cycle .

Cellular Effects

This compound has been found to have various effects on cells. For instance, it has been shown to protect a normal lung fibroblast cell line from irinotecan-induced cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion into pyruvate and its subsequent metabolism. Pyruvate is oxidized in the mitochondria, where it fuels the TCA cycle and boosts oxidative phosphorylation . This process is mainly controlled by the enzyme pyruvate dehydrogenase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, tacrolimus, an immunosuppressant drug, induced rapid and profound alterations in metabolic activities within two days of treatment, prior to alterations in gut microbiota composition and structure .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key player in the TCA cycle, where it is converted into acetyl-CoA . This process involves various enzymes and cofactors and can affect metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues. The transport of pyruvate into mitochondria is mediated by the pyruvate carrier PyC, a member of the mitochondrial carrier proteins .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it is metabolized . The targeting of pyruvate to the mitochondria is crucial for its role in energy production and other cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl pyruvate can be synthesized through the esterification of pyruvic acid. One common method involves reacting pyruvic acid with methanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is refluxed, and the water produced is removed azeotropically . Another method involves the reaction of the silver salt of pyruvic acid with methyl iodide .

Industrial Production Methods: Industrial production of this compound typically follows the esterification route due to its efficiency and simplicity. The reaction is carried out in large reactors where pyruvic acid and methanol are mixed with a catalyst, and the resulting ester is purified through distillation .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various products, including carbon dioxide and water.

Reduction: It can be reduced to form methyl lactate, especially in the presence of hydrogen and a suitable catalyst.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts such as platinum or palladium on carbon are used in hydrogenation reactions.

Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products:

Oxidation: Carbon dioxide and water.

Reduction: Methyl lactate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl pyruvate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds, including amino acids and other esters.

Biology: this compound is used in studies related to cellular metabolism and energy production.

Medicine: It has been investigated for its potential protective effects against cellular damage and its role in metabolic pathways.

Industry: this compound is used in the production of flavors, fragrances, and as an intermediate in the synthesis of pharmaceuticals

Comparison with Similar Compounds

Ethyl pyruvate: Similar to methyl pyruvate but with an ethyl ester group.

Pyruvic acid: The parent compound of this compound, used extensively in metabolic research.

Methyl lactate: The reduced form of this compound, used in various chemical syntheses.

Uniqueness: this compound is unique due to its specific ester group, which makes it more reactive in certain chemical reactions compared to its analogs. Its role as a prochiral precursor also makes it valuable in asymmetric synthesis .

Biological Activity

Methyl pyruvate (MP) is an ester of pyruvic acid that has garnered attention for its biological activities, particularly in metabolic processes and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular metabolism, and potential therapeutic uses.

Overview of this compound

This compound is a small organic molecule with the chemical formula C₄H₈O₃. It is known to act as a substrate for various metabolic pathways and has been studied for its effects on insulin secretion, mitochondrial function, and cellular respiration.

-

Stimulation of Insulin Secretion :

- This compound has been shown to enhance insulin secretion from pancreatic beta-cells. It acts as a potent secretagogue, eliciting electrical activity in beta-cells even in the presence of low glucose concentrations (0.5 mM). This effect is attributed to its ability to increase cytosolic free calcium concentration and hyperpolarize the mitochondrial membrane potential, which is crucial for ATP production .

-

Enhancement of Mitochondrial Function :

- In studies, this compound has been reported to stimulate ATP production by activating respiratory chains in mitochondria. It appears to inhibit certain ion currents across mitochondrial membranes, which may contribute to increased ATP synthesis in beta-cells . However, it does not significantly affect the ATP/ADP ratio or NAD(P)H levels, suggesting a complex interaction with mitochondrial metabolism .

- Role in Cellular Metabolism :

Therapeutic Applications

- Cancer Therapy :

- Diabetes Management :

-

Neuroprotection :

- Research indicates that this compound could play a role in protecting neurons from oxidative stress and metabolic dysfunction, which are common features in neurodegenerative diseases. By supporting mitochondrial function and reducing ROS production under high-glucose conditions, it may help mitigate neuronal damage .

Table 1: Summary of Biological Activities of this compound

Properties

IUPAC Name |

methyl 2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-3(5)4(6)7-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKLZLBVOJRSOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049326 | |

| Record name | Methylpyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600-22-6 | |

| Record name | Methyl pyruvate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=600-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl pyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL PYRUVATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylpyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl pyruvate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PYRUVATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KJM65G5XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.